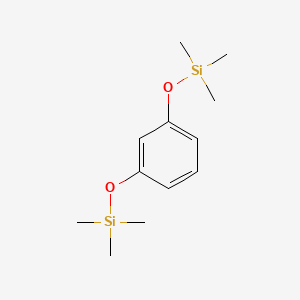
2-Methyl-3-phenyl-4H-1-benzopyran-4-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenyl-4H-1-benzopyran-4-thione is an organic compound belonging to the benzopyran family This compound is characterized by a benzopyran ring system with a thione group at the 4-position, a methyl group at the 2-position, and a phenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, followed by cyclization to form the benzopyran ring system . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
化学反応の分析
Types of Reactions: 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various halogenating agents, nucleophiles, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzopyran derivatives .
科学的研究の応用
2-Methyl-3-phenyl-4H-1-benzopyran-4-thione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are explored in various studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets and pathways. The thione group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
4H-1-Benzopyran-4-one: Lacks the thione group and has different chemical properties and reactivity.
2-Methyl-4H-1-benzopyran-4-one: Similar structure but without the phenyl group at the 3-position.
3-Phenyl-4H-1-benzopyran-4-one: Similar structure but without the methyl group at the 2-position.
Uniqueness: 2-Methyl-3-phenyl-4H-1-benzopyran-4-thione is unique due to the presence of both the thione group and the specific substitution pattern on the benzopyran ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
89295-98-7 |
|---|---|
分子式 |
C16H12OS |
分子量 |
252.3 g/mol |
IUPAC名 |
2-methyl-3-phenylchromene-4-thione |
InChI |
InChI=1S/C16H12OS/c1-11-15(12-7-3-2-4-8-12)16(18)13-9-5-6-10-14(13)17-11/h2-10H,1H3 |
InChIキー |
SJSSUCGTBGCFPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=S)C2=CC=CC=C2O1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


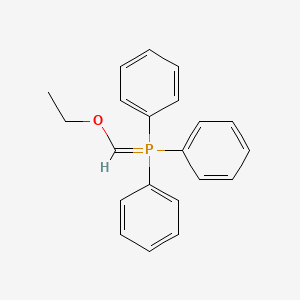
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
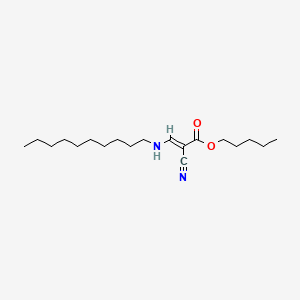
![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)

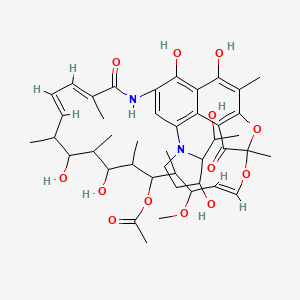
![3-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B14149768.png)
![Methyl [1-(3,5-dimethoxyphenyl)pyrrolidin-2-yl]acetate](/img/structure/B14149775.png)

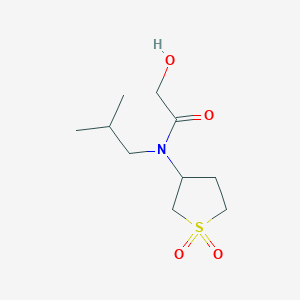
![2-[10-Methoxy-10-(phenylsulfanyl)decyl]-2-methyl-1,3-dioxolane](/img/structure/B14149799.png)
![7'-chloro-2'-(furan-2-ylcarbonyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indole-3,3'-pyrrolo[1,2-a]quinolin]-2(1H)-one](/img/structure/B14149805.png)
